2-Amino-1-cyclobutylethan-1-ol
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Overview
Description
2-Amino-1-cyclobutylethan-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclobutylethan-1-ol typically involves the reductive amination of 2-keto-1-alkanols. This process includes the reaction of 2-keto-1-alkanols with ammonia or primary amines in the presence of hydrogenation catalysts . Another method involves the reaction of alkylene oxides with ammonia or primary and secondary amines, leading to the formation of amino alcohols .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure high yield and purity. The use of specific hydrogenation catalysts and optimized reaction conditions are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
2-Amino-1-cyclobutylethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of emulsifying agents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclobutylethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
2-Amino-1-propanol: Similar in structure but with a propyl group instead of a cyclobutyl group.
2-Amino-1-butanol: Contains a butyl group instead of a cyclobutyl group.
2-Amino-1-cyclopropylethan-1-ol: Features a cyclopropyl ring instead of a cyclobutyl ring
Uniqueness: 2-Amino-1-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .
Properties
IUPAC Name |
2-amino-1-cyclobutylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTCCTDRNKQPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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